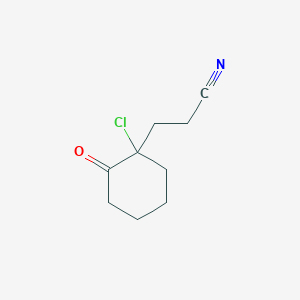
3-(1-Chloro-2-oxocyclohexyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a chloro and oxo group, and a propanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Chloro-2-oxocyclohexyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the oxo group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Chloro-2-oxocyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This can lead to changes in enzyme activity or gene expression, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionitrile: A simpler nitrile compound with similar reactivity.
1-Chloro-2-propanone: Another chloro-substituted compound with different functional groups.
3-Chloro-1,2-propanediol: A compound with both chloro and hydroxyl groups.
Uniqueness
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is unique due to its combination of a cyclohexane ring with chloro, oxo, and nitrile functionalities
Propriétés
Numéro CAS |
66339-26-2 |
|---|---|
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-(1-chloro-2-oxocyclohexyl)propanenitrile |
InChI |
InChI=1S/C9H12ClNO/c10-9(6-3-7-11)5-2-1-4-8(9)12/h1-6H2 |
Clé InChI |
WFWHIIXFYBNSCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
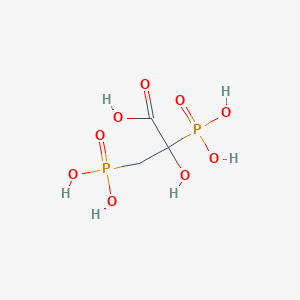




![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
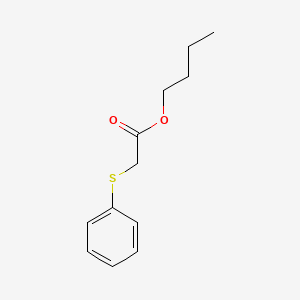
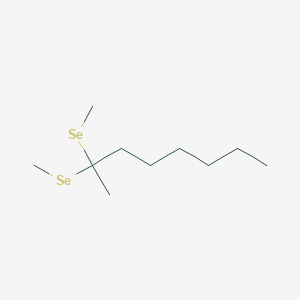
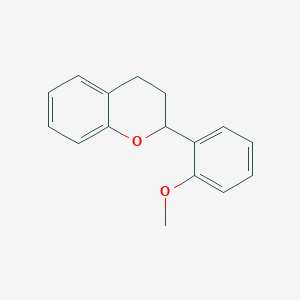
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


